N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide
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Overview
Description
N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide is a complex organic compound featuring a pyrrolidine ring, an oxane ring, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, which can be synthesized through various methods, including the cyclization of appropriate precursors. The oxane ring is then introduced through a nucleophilic substitution reaction. Finally, the cyclohexene ring is incorporated through a series of coupling reactions, leading to the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy in treating certain diseases.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced mechanical strength or chemical resistance.
Mechanism of Action
The mechanism of action of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share structural similarities and may exhibit similar biological activities.
Oxane Derivatives: Compounds with the oxane ring, such as tetrahydropyran derivatives, also share structural features and may have comparable properties.
Cyclohexene Derivatives: Compounds with the cyclohexene ring, such as cyclohexenone derivatives, can be compared based on their reactivity and applications.
Uniqueness
N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide is unique due to its combination of three distinct ring systems, which confer specific structural and functional properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-16(13-4-2-1-3-5-13)17-14-6-9-18(12-14)15-7-10-20-11-8-15/h1-2,13-15H,3-12H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQPXUVSEQBHCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2CCN(C2)C3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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